(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPPXYMMIARYAL-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

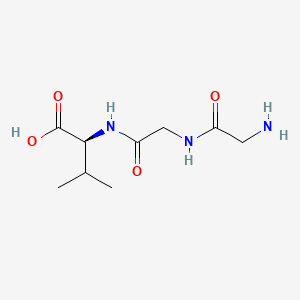

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174120 |

Source

|

| Record name | Glycyl-glycyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20274-89-9 |

Source

|

| Record name | Glycyl-glycyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-glycyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of Glycylglycyl-L-valine

Introduction

Glycylglycyl-L-valine (Gly-Gly-Val) is a tripeptide composed of two glycine residues and a C-terminal L-valine. As with many short-chain peptides, its biological significance is not extensively documented, presenting a unique opportunity for novel discovery in the fields of biochemistry and pharmacology. Peptides of this nature are often generated through the enzymatic hydrolysis of larger proteins from dietary or endogenous sources and can exhibit a range of biological activities, from signaling to direct therapeutic effects.[1][2][3][4][5] This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals aiming to elucidate the biological activities of Gly-Gly-Val.

The structure of this guide is designed to be a self-validating framework for investigation. It begins with the foundational physicochemical properties of the peptide, which inform the hypotheses for its potential biological roles. Subsequently, it provides detailed, field-proven protocols for the synthesis, purification, and experimental evaluation of Gly-Gly-Val's bioactivity. The causality behind experimental choices is explained, empowering the researcher to not only execute but also to understand and adapt these methodologies.

The constituent amino acids of Gly-Gly-Val offer initial clues to its potential functions. Glycine is the simplest amino acid and a key inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[6][7][8][9] L-valine is an essential branched-chain amino acid (BCAA) crucial for muscle growth, tissue repair, and energy production.[10][11][12][13] The combination of these residues into a tripeptide could yield novel functionalities, including but not limited to antioxidant, anti-inflammatory, or cell-signaling properties, which are common among bioactive peptides.[1]

This document will guide the investigator through a logical, rigorous workflow, from peptide acquisition to the characterization of its potential therapeutic effects.

Section 1: Physicochemical Characterization and Synthesis of Gly-Gly-Val

A thorough understanding of a peptide's physical and chemical properties is paramount before embarking on biological assays. These properties dictate its solubility, stability, and potential interactions with biological systems.

Core Physicochemical Properties

The properties of Gly-Gly-Val are derived from its constituent amino acids.

| Property | Value / Description | Rationale & Significance |

| Molecular Formula | C₉H₁₇N₃O₄ | Essential for calculating molar mass and for mass spectrometry verification. |

| Molecular Weight | 231.25 g/mol | Crucial for preparing solutions of known molarity for biological assays. |

| Amino Acid Sequence | Gly-Gly-Val | The sequence determines the peptide's unique structure and function. |

| Isoelectric Point (pI) | ~5.6 (Estimated) | The pH at which the peptide has no net charge. Affects solubility and interaction with charged surfaces like cell membranes. Estimated using standard pKa values for termini and side chains. |

| Hydrophobicity | Moderately Hydrophilic | Glycine is hydrophilic, while Valine's isopropyl side chain is hydrophobic. The overall character is predicted to be soluble in aqueous buffers, a critical requirement for most in vitro biological assays.[14] |

| Appearance | White to off-white powder | Typical appearance for a lyophilized peptide. |

Synthesis and Purification Workflow

For reliable and reproducible biological data, a highly pure peptide is required. Chemical synthesis is the preferred method for producing small peptides like Gly-Gly-Val.[15]

1.2.1. Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for synthesizing peptides in a laboratory setting. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Step-by-Step SPPS Protocol:

-

Resin Preparation: Start with a pre-loaded Valine resin (e.g., Fmoc-Val-Wang resin). The C-terminal amino acid is the starting point.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the valine residue using a 20% piperidine solution in dimethylformamide (DMF). This exposes the free amine group for the next coupling step.

-

Amino Acid Coupling (Glycine): Activate the next amino acid (Fmoc-Gly-OH) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Add this activated mixture to the resin to form the peptide bond.

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for the final glycine residue.

-

Final Deprotection: After the final coupling, remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.

1.2.2. Purification and Characterization

The crude peptide must be purified to >95% homogeneity for use in biological assays.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the gold standard for peptide purification.[16][17][18][19] It separates the target peptide from impurities based on hydrophobicity.

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized.

-

Detection: UV absorbance at 210-220 nm.

-

Fraction Collection: Collect fractions corresponding to the main peptide peak. Analyze fractions for purity by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Mass Spectrometry (MS): Verify the identity of the purified peptide by confirming its molecular weight. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. The observed mass should match the calculated molecular weight (231.25 Da).

Caption: Workflow for Gly-Gly-Val Synthesis and Purification.

Section 2: Assessment of Biological Stability

A critical, often overlooked, aspect of peptide research is determining the molecule's stability under experimental conditions. Peptides are susceptible to degradation by proteases present in serum-containing cell culture media or in vivo.[20]

Enzymatic Stability Assay

This assay evaluates the resistance of Gly-Gly-Val to common proteases.

Protocol:

-

Peptide Solution: Prepare a 1 mg/mL stock solution of Gly-Gly-Val in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).

-

Enzyme Solutions: Prepare solutions of Trypsin and α-Chymotrypsin (e.g., 0.1 mg/mL) in the same buffer. These enzymes are chosen for their prevalence in digestive and physiological systems. Trypsin cleaves after Lysine or Arginine, while Chymotrypsin cleaves after large hydrophobic residues like Phenylalanine, Tyrosine, and Tryptophan. Given its sequence, Gly-Gly-Val is expected to be resistant to both.

-

Incubation: Mix the peptide solution with each enzyme solution at a defined ratio (e.g., 50:1 peptide:enzyme by weight). Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding an equal volume of 1% TFA.

-

Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is quantified by the decrease in the peak area of the intact Gly-Gly-Val over time.

-

Data Interpretation: Calculate the half-life (t₁/₂) of the peptide in the presence of each enzyme.

Serum Stability Assay

This assay mimics the conditions of in vitro cell culture experiments that use fetal bovine serum (FBS) or in vivo physiological conditions.[21][22]

Protocol:

-

Serum Preparation: Obtain fresh human or bovine serum. Thaw and centrifuge to remove any precipitates.

-

Incubation: Spike the serum (e.g., 90% serum solution) with a known concentration of Gly-Gly-Val (e.g., 100 µM final concentration). Incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Protein Precipitation: To stop degradation and remove high-abundance proteins, add three volumes of ice-cold acetonitrile to each aliquot. Vortex and incubate at -20°C for 30 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube, evaporate the acetonitrile, and reconstitute in HPLC mobile phase A. Analyze by RP-HPLC or LC-MS to quantify the remaining intact peptide.

-

Data Interpretation: Plot the percentage of remaining peptide against time to determine its stability profile and half-life in serum.

| Stability Assay | Key Parameter | Expected Outcome for Gly-Gly-Val |

| Enzymatic Degradation | Half-life (t₁/₂) vs. Trypsin/Chymotrypsin | High stability expected. Gly-Gly-Val lacks specific cleavage sites for these common proteases. |

| Serum Stability | Half-life (t₁/₂) in 90% Serum | Moderate to high stability expected due to its small size and lack of obvious cleavage sites for major serum proteases. |

Section 3: In Vitro Biological Activity Screening

This section provides a suite of validated protocols to screen Gly-Gly-Val for common biological activities associated with short-chain peptides: cytotoxicity, antioxidant capacity, and anti-inflammatory effects.

Cell Viability and Cytotoxicity (MTT Assay)

Before assessing bioactivity, it is essential to determine the concentrations at which Gly-Gly-Val is non-toxic to cells. The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or NIH 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Peptide Treatment: Prepare serial dilutions of Gly-Gly-Val in complete cell culture medium (e.g., from 1 µM to 1000 µM). Remove the old medium from the cells and add 100 µL of the peptide solutions. Include a "vehicle control" (medium only) and a "positive control" for toxicity (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle control. Determine the concentration range where viability is >90% for use in subsequent assays.

Antioxidant Activity

Antioxidant activity can be assessed through various chemical and cell-based assays.

3.2.1. DPPH Radical Scavenging Assay (Chemical)

This assay measures the ability of the peptide to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Reagents: Prepare a 0.1 mM DPPH solution in methanol and various concentrations of Gly-Gly-Val in methanol. Ascorbic acid or Trolox should be used as a positive control.

-

Reaction: In a 96-well plate, mix 100 µL of the peptide solution with 100 µL of the DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a decrease in absorbance.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

3.2.2. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cells.

Protocol:

-

Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate.

-

Loading: Wash the cells and incubate with 25 µM DCFH-DA (a fluorescent ROS probe) for 1 hour.

-

Treatment: Remove the DCFH-DA solution and treat the cells with Gly-Gly-Val at various non-toxic concentrations for 1 hour.

-

Oxidative Stress Induction: Add a ROS generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

-

Fluorescence Monitoring: Immediately measure fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour using a plate reader.

-

Data Analysis: Calculate the area under the curve and compare the treated wells to the control wells to determine the percentage of ROS inhibition.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to model inflammation. The inhibition of nitric oxide (NO), a key inflammatory mediator, is measured.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with non-toxic concentrations of Gly-Gly-Val for 1-2 hours. Use a known anti-inflammatory agent like Dexamethasone as a positive control.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution).

-

Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of NO inhibition compared to the LPS-only group.

Caption: Experimental Workflow for In Vitro Bioactivity Screening.

Section 4: Mechanistic Insights and Signaling Pathways

Should Gly-Gly-Val demonstrate significant anti-inflammatory or antioxidant activity, the next logical step is to investigate the underlying molecular mechanisms.

Potential Anti-Inflammatory Pathway: NF-κB

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO). A potential mechanism for Gly-Gly-Val is the inhibition of IκBα degradation, thus preventing NF-κB activation. This can be tested via Western Blot analysis for phosphorylated IκBα and nuclear translocation assays for NF-κB.

Caption: Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway.

Potential Antioxidant Pathway: Nrf2

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins.[23][24][25][26][27] Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap_1_, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Gly-Gly-Val might activate this pathway, enhancing the cell's intrinsic antioxidant defenses. This can be investigated by measuring the nuclear accumulation of Nrf2 and the expression of its target genes (HO-1, NQO1) via Western Blot or qPCR.

Caption: Hypothesized Antioxidant Mechanism via Nrf2 Pathway.

Conclusion

This technical guide provides a robust, hypothesis-driven framework for the comprehensive evaluation of the biological activity of the tripeptide Glycylglycyl-L-valine. While specific data on this peptide is scarce, its constituent amino acids suggest plausible and testable biological functions. By adhering to the principles of scientific integrity—starting with high-purity material, establishing stability, and employing validated in vitro assays—researchers can systematically uncover the potential therapeutic value of Gly-Gly-Val. The detailed protocols and mechanistic hypotheses presented herein are designed to serve as a launchpad for rigorous scientific inquiry, paving the way for new discoveries in peptide-based therapeutics.

References

-

Mora, L., Reig, M., & Toldrá, F. (2022). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. [Link]

-

Study.com. (n.d.). Valine | Structure, Function & Significance. [Link]

-

Wikipedia. (n.d.). Valine. [Link]

-

Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

-

Swertan, A. B., & Dodder, N. G. (1995). Degradation of peptide drugs by immobilized digestive proteases. Pharmaceutical research, 12(11), 1647-1652. [Link]

-

Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology (Clifton, N.J.), 494, 177-186. [Link]

-

Nguyen, T., Nioi, P., & Pickett, C. B. (2009). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. The Journal of biological chemistry, 284(20), 13291–13295. [Link]

-

Udenigwe, C. C., & Aluko, R. E. (2012). Food protein-derived bioactive peptides: production, processing, and potential health benefits. Journal of food science, 77(1), R11-R24. [Link]

-

Wikipedia. (n.d.). Glycine receptor. [Link]

-

National Center for Biotechnology Information. (n.d.). L-Valine. PubChem Compound Database. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1279. [Link]

-

Szabó, A., Sahin-Tóth, M. (2007). Chymotrypsin C (caldecrin) promotes degradation of human cationic trypsin: Identity with Rinderknecht's enzyme Y. Proceedings of the National Academy of Sciences, 104(27), 11223-11228. [Link]

-

Yan, X., & Li, X. (2017). Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects. Journal of psychopharmacology (Oxford, England), 31(9), 1109–1127. [Link]

-

AHB Global. (2025). Everything You Need to Know About L-Valine. [Link]

-

Klüver, E., & Beck-Sickinger, A. G. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1366-1376. [Link]

-

Iori, R., & Sestili, P. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. [Link]

-

Zhang, S., & Marini, D. M. (2020). The Physical Properties of Tripeptide Stereocomplex Nano-Formations. International journal of molecular sciences, 21(19), 7277. [Link]

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

ResearchGate. (n.d.). Structural Analysis of Peptide Fragments Following the Hydrolysis of Bovine Serum Albumin by Trypsin and Chymotrypsin. [Link]

-

Breil, M. P., et al. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Journal of Chemical & Engineering Data, 66(3), 1334-1344. [Link]

-

Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (2016). Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism. Cellular and molecular life sciences : CMLS, 73(17), 3221–3247. [Link]

-

ResearchGate. (n.d.). Serum Stability of Peptides. [Link]

-

Frontiers. (n.d.). Glycine neurotransmission: Its role in development. [Link]

-

ResearchGate. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. [Link]

-

ResearchGate. (n.d.). Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. [Link]

-

Interchim. (n.d.). Peptides purification development in Reverse Phase. [Link]

- Google Patents. (n.d.). Bioactive peptides and proteins containing bioactive peptides, their uses and processes for making the same.

-

CD Formulation. (n.d.). Proteins & Peptides High-concentration Formulation Development. [Link]

-

Stricker, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(4), e0175204. [Link]

-

YouTube. (2014). Trypsin Assay for In Vitro Food Digestion (2014 Minekus et al. Food & Function). [Link]

-

Semantic Scholar. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress*. [Link]

-

Developing Expertise in Neuroscience. (n.d.). Neurotransmitters: Glycine. [Link]

-

Kubota, H., et al. (2020). Quantitative analysis of the relationship between structure and antioxidant activity of tripeptides. Journal of Peptide Science, 26(11), e3279. [Link]

-

ACS Food Science & Technology. (n.d.). Bioactive Peptides and Protein Hydrolysates Used in Meat and Meat Products' Preservation: A Review. [Link]

-

Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. [Link]

-

Alashi, A. M., & Aluko, R. E. (2021). Bioactive Peptides and Protein Hydrolysates as Lipoxygenase Inhibitors. Foods (Basel, Switzerland), 10(6), 1279. [Link]

-

ResearchGate. (n.d.). How to check the stability of a small purified peptide in human serum?. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protein Hydrolysates and Biopeptides: Production, Biological Activities, and Applications in Foods and Health Benefits. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2012075570A1 - Bioactive peptides and proteins containing bioactive peptides, their uses and processes for making the same - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactive Peptides and Protein Hydrolysates as Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine receptor - Wikipedia [en.wikipedia.org]

- 7. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine Receptors [sigmaaldrich.com]

- 9. Neurotransmitters: Glycine – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 10. study.com [study.com]

- 11. Valine - Wikipedia [en.wikipedia.org]

- 12. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Everything You Need to Know About L-Valine [ahb-global.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

- 18. Peptides purification development in Reverse Phase [blog.interchim.com]

- 19. bachem.com [bachem.com]

- 20. researchgate.net [researchgate.net]

- 21. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. semanticscholar.org [semanticscholar.org]

Technical Guide: Mechanism of Action of Glycylglycyl-L-valine (GGV)

The following technical guide details the mechanism of action, transport kinetics, and experimental utility of Glycylglycyl-L-valine (Gly-Gly-Val).

Domain: Pharmacokinetics, Peptide Transport, and Prodrug Design Document Type: Technical Whitepaper

Executive Summary

Glycylglycyl-L-valine (Gly-Gly-Val) is a bioactive tripeptide acting primarily as a high-affinity substrate for the proton-coupled oligopeptide transporters PepT1 (SLC15A1) and PepT2 (SLC15A2) . Unlike receptor-binding signaling peptides, the primary "mechanism of action" for Gly-Gly-Val lies in its pharmacokinetic utility: it serves as a vector for cellular uptake and a cleavable spacer in prodrug engineering.

By leveraging the transmembrane proton gradient (

Physicochemical & Structural Profile

Understanding the structural attributes of Gly-Gly-Val is a prerequisite for analyzing its transport kinetics.

| Parameter | Specification | Functional Implication |

| Sequence | Gly-Gly-Val (GGV) | N-terminal Glycine reduces steric hindrance; C-terminal Valine adds hydrophobicity. |

| Molecular Weight | ~231.25 g/mol | Ideal range (<400 Da) for PepT1 transport. |

| Isoelectric Point (pI) | ~5.9 | Exists as a zwitterion at physiological pH (7.4). |

| Hydrophobicity | Amphipathic | The Gly-Gly segment is hydrophilic/flexible; the Valine side chain is hydrophobic. |

| Stability | Moderate | Resistant to N-terminal degradation relative to L-Val alone; susceptible to aminopeptidases. |

Mechanism of Action: Proton-Coupled Transport

The defining mechanism of Gly-Gly-Val is its recognition by the Solute Carrier Family 15 (SLC15) transporters. This process is electrogenic and relies on a proton motive force.

The Transport Cycle (PepT1/PepT2)

The transport of Gly-Gly-Val across the apical membrane of enterocytes (intestine) or renal proximal tubule cells (kidney) follows an "alternating access" model.

-

Binding: Extracellular Gly-Gly-Val binds to the outward-facing conformation of PepT1.

-

Protonation: The transporter simultaneously binds protons (

). The stoichiometry is typically 1:1 or 2:1 ( -

Translocation: A conformational change reorients the transporter to the inward-facing state.

-

Release: Gly-Gly-Val and protons are released into the cytosol.

-

Recycling: The empty transporter reverts to the outward-facing state. The intracellular protons are extruded by the NHE3 (Na+/H+ Exchanger) to maintain the gradient.

Visualization: The PepT1 Transport Cycle

The following diagram illustrates the symport mechanism driving Gly-Gly-Val uptake.

Figure 1: The proton-coupled symport cycle of Gly-Gly-Val via PepT1. The system relies on the transmembrane proton gradient maintained by NHE3.

Mechanism of Action: Intracellular Hydrolysis & Activation

Once internalized, Gly-Gly-Val does not accumulate indefinitely. It serves as a transient carrier that is rapidly processed by cytosolic peptidases. This step is critical for prodrug activation , where Gly-Gly-Val acts as a pro-moiety.

Enzymatic Cleavage Pathway

The hydrolysis occurs sequentially, primarily driven by Cytosol Aminopeptidases (e.g., Leucyl aminopeptidase or specific tripeptidyl peptidases).

-

Step 1 (N-Terminal Cleavage):

Note: The Gly-Gly bond is relatively stable to some endopeptidases but susceptible to aminopeptidases. -

Step 2 (Dipeptide Hydrolysis):

Result: Release of free L-Valine (nutrient) or a drug payload attached to the Valine residue.

Prodrug Linker Utility

In drug development, the Gly-Gly motif is often used as a "spacer" to reduce steric hindrance, allowing enzymes to access the cleavage site between Valine and the Drug.

-

Target: Lysosomal proteases (e.g., Cathepsin B) often recognize specific peptide sequences. While Gly-Phe-Leu-Gly is the classic Cathepsin B linker, Gly-Gly-Val variants are used when faster release or specific transport properties are required.

Experimental Protocols

To validate the mechanism of Gly-Gly-Val in a research setting, the following protocols are standard.

Transport Competency Assay (Inhibition Study)

Objective: Determine if Gly-Gly-Val is a substrate for PepT1 by measuring its ability to inhibit the uptake of a radiolabeled standard (Gly-Sar).

Reagents:

-

Cell Model: Caco-2 cells (differentiated, 21-day culture) or PepT1-transfected CHO cells.

-

Tracer:

-Gly-Sar (Glycylsarcosine).[1][2] -

Test Compound: Gly-Gly-Val (0.1 mM – 20 mM).

Workflow:

-

Preparation: Wash cells with pH 6.0 uptake buffer (Mes-Tris buffer) to establish the proton gradient.

-

Incubation: Add

-Gly-Sar (10 µM) alone (Control) or with increasing concentrations of Gly-Gly-Val (Competitor). -

Transport: Incubate at 37°C for 10–15 minutes (linear uptake phase).

-

Termination: Aspirate buffer and wash 3x with ice-cold PBS to stop transport.

-

Lysis: Solubilize cells in 0.1 N NaOH.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Concentration to determine the

(half-maximal inhibitory concentration).

Enzymatic Stability Assay

Objective: Measure the half-life (

Workflow:

-

Matrix: Rat plasma or Liver S9 fraction.

-

Spiking: Add Gly-Gly-Val to a final concentration of 100 µM.

-

Sampling: Aliquot at

minutes. -

Quenching: Add Acetonitrile (1:3 ratio) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

-

Monitor Transitions: Parent ion (M+H)+

Daughter ions (Gly-Val fragment).

-

Visualization: Experimental Workflow

The following diagram outlines the logical flow for characterizing Gly-Gly-Val activity.

Figure 2: Integrated workflow for validating Gly-Gly-Val as a transport substrate and prodrug linker.

References

-

Brandsch, M., et al. (2008). Membrane transporters for hydrophilic peptide-derived drugs. Methods in Molecular Biology .

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology .

-

Vig, B. S., et al. (2003). Human PEPT1 pharmacophore discovery. Journal of Medicinal Chemistry .

-

Smith, D. E., et al. (2004). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine .

-

Terada, T., & Inui, K. (2012). Recent advances in structural biology of peptide transporters. Current Topics in Membranes .

Sources

Introduction: The Significance of Glycylglycyl-L-valine

An In-Depth Technical Guide to the In Vitro Characterization of Glycylglycyl-L-valine

This guide provides a comprehensive framework for the in vitro evaluation of the tripeptide Glycylglycyl-L-valine (Gly-Gly-Val). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental choice. We will explore the critical assays required to build a robust in vitro profile of this model peptide, focusing on its stability, permeability, and metabolic fate.

Glycylglycyl-L-valine is a simple tripeptide that serves as an invaluable tool in cell biology and pharmaceutical sciences. Its primary importance lies in its role as a model substrate for the PepT1 (SLC15A1) and PepT2 (SLC15A2) transporters. These transporters are crucial for the absorption of di- and tripeptides in the small intestine (PepT1) and for peptide reabsorption in the kidneys (PepT2). Understanding how Gly-Gly-Val interacts with these systems provides a fundamental blueprint for designing peptide-based drugs and prodrugs with improved oral bioavailability. This guide outlines the essential in vitro studies to comprehensively characterize its behavior.

Section 1: Foundational Physicochemical Characterization

Before proceeding to complex cell-based assays, it is imperative to establish the fundamental physicochemical properties of Gly-Gly-Val. These initial experiments ensure data integrity and proper assay design.

Rationale for Stability and Solubility Assessment

The stability of a test compound in the chosen assay buffer is the bedrock of reliable data. Degradation of Gly-Gly-Val over the course of an experiment would lead to an underestimation of its permeability or uptake. Similarly, poor solubility can be a major confounding factor, as the compound may precipitate, reducing the effective concentration available for transport or metabolic activity.

Protocol: Aqueous Stability and Solubility

Objective: To determine the stability of Gly-Gly-Val in physiological buffers (e.g., Hanks' Balanced Salt Solution, HBSS) and its kinetic solubility.

Methodology:

-

Preparation: Prepare a high-concentration stock solution of Gly-Gly-Val (e.g., 10 mM) in a suitable solvent like water or DMSO.

-

Incubation: Dilute the stock solution to the final test concentration (e.g., 10 µM) in the pre-warmed (37°C) assay buffer (e.g., HBSS, pH 7.4).

-

Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 30, 60, 120 minutes).

-

Analysis: Immediately quench any potential degradation by adding a cold organic solvent (e.g., acetonitrile). Analyze the concentration of intact Gly-Gly-Val at each time point using a suitable analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Solubility (Kinetic): For solubility, a similar procedure is followed using a range of concentrations. After incubation and centrifugation, the supernatant is analyzed to determine the highest concentration at which the peptide remains in solution.

Data Interpretation: Stability is often expressed as the percentage of the compound remaining over time. A compound is generally considered stable if >90% remains after the longest incubation period.

Section 2: Intestinal Permeability & Transport Mechanisms

The primary barrier to the oral absorption of many drugs is the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal permeability. When cultured for an extended period (typically 21 days), Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express key transporters, including the peptide transporter PepT1.

The Bidirectional Caco-2 Permeability Assay

A bidirectional assay is critical for distinguishing between passive diffusion and active transport. It involves measuring the flux of the compound from the apical (AP) to the basolateral (BL) side, simulating absorption, and from the BL to the AP side, simulating efflux.

-

High AP-to-BL flux suggests good absorption.

-

An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 is indicative of active efflux, mediated by transporters like P-glycoprotein (P-gp).

-

For a PepT1 substrate like Gly-Gly-Val, one would expect a higher AP-to-BL flux than that of a passive diffusion marker, indicating active uptake.

Diagram: Caco-2 Permeability Assay Workflow

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days.

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions. Values typically should be >250 Ω·cm².

-

Assay Initiation: Wash the cell monolayers with pre-warmed HBSS (pH 7.4 for basolateral, pH 6.5 for apical to mimic the gut lumen and activate PepT1).

-

Compound Addition (AP to BL): Add Gly-Gly-Val solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

-

Compound Addition (BL to AP): In a separate set of wells, add Gly-Gly-Val to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At specified time points (e.g., 60 and 120 minutes), take a sample from the receiver chamber, replacing the volume with fresh buffer.

-

Integrity Post-Assay: To confirm monolayer integrity was maintained, measure the flux of a paracellular marker like Lucifer Yellow.

-

Quantification: Analyze the concentration of Gly-Gly-Val in all samples using LC-MS/MS.

Investigating the Role of PepT1

To confirm that the transport of Gly-Gly-Val is mediated by PepT1, the permeability assay can be repeated in the presence of a known competitive inhibitor, such as Glycyl-sarcosine (Gly-Sar). A significant reduction in the AP-to-BL permeability of Gly-Gly-Val in the presence of the inhibitor provides strong evidence for PepT1-mediated transport.

Diagram: Peptide Transport Mechanisms

Caption: Active vs. passive transport across the intestinal epithelium.

Section 3: Metabolic Stability Assessment

Understanding the metabolic fate of a peptide is crucial. Peptidases and proteases present in the liver and other tissues can rapidly degrade peptides, limiting their systemic exposure. The S9 fraction, which contains both microsomal and cytosolic enzymes, is commonly used for in vitro metabolism studies.

Protocol: S9 Metabolic Stability Assay

-

Preparation: Prepare a reaction mixture containing liver S9 fraction (e.g., human, rat) and a necessary cofactor, NADPH, in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Add Gly-Gly-Val to the mixture to start the reaction. The final concentration should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the enzymatic reaction.

-

Controls:

-

Negative Control: A reaction without NADPH to assess non-NADPH-dependent metabolism.

-

Positive Control: A compound with known metabolic properties (e.g., testosterone) to verify the activity of the S9 fraction.

-

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of Gly-Gly-Val using LC-MS/MS.

Data Presentation: Sample In Vitro Profile

| Parameter | Assay | Result | Interpretation |

| Papp (A→B) | Caco-2 Permeability | 15.5 x 10⁻⁶ cm/s | High apparent permeability |

| Papp (B→A) | Caco-2 Permeability | 2.1 x 10⁻⁶ cm/s | Low efflux |

| Efflux Ratio | Caco-2 Permeability | 0.14 | No active efflux observed |

| Papp (A→B) + Inhibitor | Caco-2 Permeability | 1.2 x 10⁻⁶ cm/s | Transport is significantly inhibited by Gly-Sar, confirming PepT1 mediation |

| Intrinsic Clearance (Clint) | Human Liver S9 Stability | 15 µL/min/mg | Moderate metabolic clearance |

| Half-life (t½) | Human Liver S9 Stability | 46.2 min | Moderate stability in the presence of metabolic enzymes |

Conclusion

The in vitro characterization of Glycylglycyl-L-valine demonstrates a profile of a compound with high intestinal permeability, primarily mediated by the active uptake transporter PepT1, and moderate metabolic stability. The methodologies described in this guide—spanning physicochemical analysis, Caco-2 permeability, and S9 stability—provide a robust and integrated approach to understanding the disposition of this model tripeptide. This framework not only yields specific data for Gly-Gly-Val but also serves as a validated template for the investigation of novel peptide-based therapeutics, enabling researchers to make informed decisions in the drug discovery and development process.

References

-

Covitz, K.M., Amidon, G.L., Sadee, W. (1996). Human dipeptide transporter, hPEPT1, is a primary determinant of oral absorption of a-amino-acyl-b-lactam antibiotics in Caco-2 cells. Pharmaceutical Research, 13(11), 1631-1634. [Link]

-

Terada, T., Inui, K. (2012). Peptide transporters: Structure, function, regulation and application for drug delivery. Current Drug Metabolism, 13(1), 85-94. [Link]

-

Hubatsch, I., Ragnarsson, E.G., Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature Protocols, 2(9), 2111-2119. [Link]

-

Artursson, P., Palm, K., Luthman, K. (2012). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 64, 280-289. [Link]

-

Volpe, D.A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Current Drug Metabolism, 21(11), 857-867. [Link]

-

Soars, M.G., Grime, K., Riley, R.J. (2007). The use of S9 and microsomal fractions from animal species to scale in vitro metabolism data to in vivo. Current Drug Metabolism, 8(7), 715-724. [Link]

A Technical Guide to the Spectroscopic Characterization of Glycylglycyl-L-valine

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the tripeptide Glycylglycyl-L-valine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this molecule. The content is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental considerations.

Introduction: The Significance of Glycylglycyl-L-valine

Glycylglycyl-L-valine is a tripeptide composed of two glycine residues and one L-valine residue. As a fundamental building block of proteins and a potential component in peptidomimetic drug design, a thorough understanding of its structural and physicochemical properties is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating the molecular structure, purity, and conformational dynamics of such peptides. This guide will delve into the theoretical and practical aspects of applying NMR, IR, and MS for the comprehensive characterization of Glycylglycyl-L-valine.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed atomic-level structural information of molecules in solution. For Glycylglycyl-L-valine, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete assignment of its chemical structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Glycylglycyl-L-valine is predicted based on the known chemical shifts of its constituent amino acids and the influence of the peptide bonds on the electronic environment of neighboring protons. The spectrum is expected to exhibit distinct signals for the α-protons of each amino acid residue, the protons of the valine side chain, and the amide protons of the peptide backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for Glycylglycyl-L-valine in D₂O

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~0.95 | Doublet | γ-CH₃ of Valine | The two methyl groups of the isopropyl side chain are diastereotopic and will appear as two distinct doublets. |

| ~0.98 | Doublet | γ'-CH₃ of Valine | Diastereotopic with the other methyl group. |

| ~2.20 | Multiplet | β-CH of Valine | This proton is coupled to the α-proton and the six γ-protons, resulting in a complex multiplet. |

| ~3.85 | Singlet | α-CH₂ of Glycine (N-terminus) | The α-protons of the N-terminal glycine are chemically equivalent and appear as a singlet. |

| ~3.95 | Singlet | α-CH₂ of Glycine (Internal) | The α-protons of the internal glycine residue are also equivalent and will appear as a singlet, slightly downfield from the N-terminal glycine due to the influence of the adjacent peptide bonds. |

| ~4.20 | Doublet | α-CH of Valine (C-terminus) | The α-proton of the C-terminal valine is coupled to the β-proton and will appear as a doublet. |

Note: Amide (-NH) and carboxylic acid (-COOH) protons will be observable in non-deuterated solvents and will typically appear as broad singlets at higher chemical shifts (δ > 7 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for Glycylglycyl-L-valine

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~18.5 | γ-CH₃ of Valine | The methyl carbons of the valine side chain appear in the aliphatic region. |

| ~19.5 | γ'-CH₃ of Valine | Diastereotopic nature leads to slightly different chemical shifts. |

| ~31.0 | β-CH of Valine | The β-carbon of the valine side chain. |

| ~42.0 | α-C of Glycine (N-terminus) | The α-carbon of the N-terminal glycine. |

| ~43.5 | α-C of Glycine (Internal) | The α-carbon of the internal glycine, shifted slightly downfield. |

| ~59.0 | α-C of Valine (C-terminus) | The α-carbon of the C-terminal valine. |

| ~171.0 | Carbonyl C (Gly-Gly peptide bond) | Carbonyl carbons of the peptide bonds are significantly deshielded. |

| ~172.5 | Carbonyl C (Gly-Val peptide bond) | The chemical environment of each carbonyl carbon is unique. |

| ~175.0 | Carbonyl C (Valine C-terminus) | The carboxylic acid carbonyl carbon at the C-terminus is the most deshielded. |

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity Glycylglycyl-L-valine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a common choice for peptides due to its high polarity.

-

For D₂O, lyophilize the sample from a 90% H₂O/10% D₂O solution twice to exchange labile amide protons for deuterium, which simplifies the spectrum by removing the amide proton signals.

-

Transfer the solution to a 5 mm NMR tube.

1.3.2. Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Typical parameters for a ¹H spectrum include a spectral width of 12-16 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.

-

Acquire ¹³C NMR spectra on the same instrument, typically requiring a longer acquisition time.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY reveals proton-proton couplings, while HSQC correlates directly bonded protons and carbons.

Visualization of NMR Structural Logic

Caption: Predicted ¹H and ¹³C NMR assignments for Glycylglycyl-L-valine.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For Glycylglycyl-L-valine, the IR spectrum will be dominated by the characteristic vibrations of the amide bonds and the amino acid side chain.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for Glycylglycyl-L-valine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3300-3500 (broad) | N-H stretching | Amine (N-terminus) & Amide | The N-H stretching vibrations of the primary amine and the secondary amides will appear as a broad band due to hydrogen bonding. |

| 3000-3300 (broad) | O-H stretching | Carboxylic Acid | The O-H stretch of the carboxylic acid is also broad and often overlaps with the N-H stretches. |

| 2850-2960 | C-H stretching | Aliphatic (Valine side chain) | The C-H stretching vibrations of the isopropyl group of valine. |

| ~1680 | C=O stretching (Amide I) | Peptide Bond | This is a strong, characteristic absorption for the carbonyl group in a secondary amide. |

| ~1640 | C=O stretching (Amide I) | Peptide Bond | The two peptide bonds may give rise to slightly different Amide I frequencies. |

| ~1720 | C=O stretching | Carboxylic Acid | The carbonyl stretch of the C-terminal carboxylic acid. |

| ~1540 | N-H bending (Amide II) | Peptide Bond | Another characteristic band for secondary amides, resulting from a combination of N-H in-plane bending and C-N stretching. |

| 1400-1450 | C-O-H bending | Carboxylic Acid | In-plane bending of the carboxylic acid O-H group. |

Experimental Protocol for FTIR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Glycylglycyl-L-valine sample onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

Visualization of Key IR Vibrational Modes

Caption: Predicted b- and y-ion fragmentation pattern for Glycylglycyl-L-valine.

Conclusion

The comprehensive spectroscopic analysis of Glycylglycyl-L-valine, utilizing NMR, IR, and MS, provides a robust framework for its structural elucidation and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers in peptide chemistry and drug development. The synergistic application of these techniques ensures the unambiguous identification and purity assessment of this important tripeptide, facilitating its use in further scientific investigations.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883).[Link]

-

National Institute of Standards and Technology (NIST). Valine. In NIST Chemistry WebBook.[Link]

- Wishart, D. S., et al. (1995). ¹H, ¹³C and ¹⁵N chemical shifts of the common amino acids. Journal of Biomolecular NMR, 5(1), 67-81.

- Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in enzymology, 193, 455-479.

- Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101.

A Technical Guide to the Computational Docking of Glycylglycyl-L-valine to Bovine Trypsin

This guide provides an in-depth, technically-focused walkthrough for performing a computational docking study of the tripeptide Glycylglycyl-L-valine (GGV) against the serine protease, Bovine Trypsin. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each step to ensure a robust and reproducible workflow. We will utilize Bovine Trypsin (PDB ID: 2PTN) as our target, a well-characterized model system for studying protease-inhibitor interactions.

Introduction: The Rationale of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein) to form a stable complex. The primary goal is to forecast the binding mode and affinity, which is often represented by a scoring function that estimates the free energy of binding. In drug discovery, this technique is instrumental for virtual screening and lead optimization, allowing for the rapid assessment of thousands of potential inhibitors against a protein target before committing to costly and time-consuming laboratory synthesis and testing.

The choice of Glycylglycyl-L-valine, a simple tripeptide, and Bovine Trypsin, a classic serine protease, serves as an excellent model system. Trypsin's active site is a deep, well-defined pocket that preferentially cleaves peptide chains after a lysine or arginine residue. Understanding how a non-canonical peptide like GGV interacts with this site provides fundamental insights applicable to the broader field of protease inhibitor design.

Chapter 1: Pre-Docking Preparation: The Foundation of Accuracy

Sourcing and Preparing the Target Protein (Bovine Trypsin)

The starting point for any docking study is a high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or Cryo-EM.

Protocol 1: Protein Structure Preparation

-

Obtain the Structure: Download the PDB file for Bovine Trypsin, specifically entry 2PTN , from the RCSB Protein Data Bank. This particular structure is ideal as it contains a co-crystallized inhibitor, benzamidine, which we will use for validation in Chapter 4.

-

Initial Cleaning (Using UCSF Chimera or PyMOL):

-

Load the 2PTN.pdb file.

-

Remove all non-essential molecules. This includes water molecules (HOH), co-solvents, and any ions not critical for structural integrity or catalytic activity. The co-crystallized benzamidine inhibitor (BZM) should also be removed and saved to a separate file for later validation.

-

Causality: Water molecules can occupy the binding site and sterically hinder the docking algorithm from placing the ligand in its correct pose. Removing them allows for an unobstructed exploration of the active site.

-

-

Structural Refinement:

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is mandatory as they are crucial for proper hydrogen bond formation and electrostatic calculations. Use a tool like UCSF Chimera's AddH function or the pdb2pqr server to add hydrogens and assign protonation states appropriate for a physiological pH (e.g., 7.4).

-

Assign Partial Charges: Assign atomic partial charges using a force field like AMBER or Gasteiger. This is essential for the scoring function to accurately calculate electrostatic interactions. Docking software like AutoDock Tools automates this step.

-

-

Final Output: Save the prepared, hydrogen-added, and charge-assigned protein structure as a .pdbqt file, the required format for AutoDock Vina.

Preparing the Ligand (Glycylglycyl-L-valine)

The ligand must be converted from a 2D representation to a valid, low-energy 3D conformation.

Protocol 2: Ligand Preparation

-

Obtain 2D Structure: The structure of Glycylglycyl-L-valine can be obtained from the PubChem database (CID: 70678).

-

Generate 3D Conformation:

-

Use a molecular editor like Avogadro or ChemDraw to sketch the 2D structure and generate an initial 3D conformation.

-

Alternatively, download the 3D SDF file directly from PubChem.

-

-

Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a force field (e.g., MMFF94 or UFF) in a program like Avogadro.

-

Causality: This step relaxes the molecule into a more realistic, low-energy conformation, which is a more suitable starting point for the docking algorithm's conformational search.

-

-

Define Torsional Bonds: For flexible docking, the algorithm must know which bonds in the ligand are rotatable. Use a tool like AutoDock Tools to define the rotatable bonds of the GGV peptide. The peptide backbone bonds (phi, psi) and the sidechain bonds of the valine residue are key sources of flexibility.

-

Final Output: Save the prepared ligand as a .pdbqt file, which now includes charge information and the defined rotatable bond tree.

Chapter 2: The Docking Workflow: Predicting the Interaction

With prepared structures, the next step is to define the search space on the protein and execute the docking simulation.

Caption: A logical workflow for selecting the most plausible binding pose.

Chapter 4: Validation: Ensuring Trustworthiness

A critical step for ensuring the trustworthiness of a docking protocol is to demonstrate that it can reproduce known experimental results. This is often done by "redocking" a co-crystallized ligand.

Protocol 6: Docking Protocol Validation

-

Use the Native Ligand: Take the benzamidine (BZM) molecule that was removed from the 2PTN PDB file in Chapter 1. Prepare it for docking just as you prepared GGV.

-

Redock: Use the exact same protein structure, grid box parameters, and Vina settings to dock benzamidine back into the Trypsin active site.

-

Calculate RMSD: The primary validation metric is the RMSD between the docked pose of benzamidine and its original, experimentally determined crystallographic pose.

-

Assess Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the experimentally observed binding mode. This provides confidence that the predicted pose for our ligand of interest (GGV) is plausible.

Conclusion

This guide has detailed a comprehensive and scientifically-grounded workflow for the computational docking of the tripeptide Glycylglycyl-L-valine to Bovine Trypsin. By emphasizing meticulous preparation of both protein and ligand, defining a precise search space, and critically analyzing the results through visualization and validation, we establish a high degree of confidence in the predicted binding mode. The final docked pose suggests specific hydrogen bonding and hydrophobic interactions that drive the binding event, providing a clear, actionable hypothesis for further investigation, such as site-directed mutagenesis or the design of more potent peptide-based inhibitors.

References

-

Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: Current Medicinal Chemistry URL: [Link]

-

Title: The Role of Hydrogen Atoms in the Energetics of Ligand Binding Source: Journal of Molecular Recognition URL: [Link]

-

Title: A Gasteiger-Hückel-Type Method for Calculating Partial Charges in Molecules Source: Journal of Chemical Information and Computer Sciences URL: [Link]

-

Title: The Catalytic Triad of Serine Proteases Source: Protein Science URL: [Link]

-

Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

-

Title: Non-covalent Interactions in Drug Design and Development Source: Chemical Society Reviews URL: [Link]

-

Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL: [Link]

Methodological & Application

Glycylglycyl-L-valine: A Detailed Protocol for Application in Cell Culture Assays

Introduction: The Rationale for Tripeptide Supplementation in Cell Culture

In the realm of modern cell culture, the pursuit of optimal growth conditions, enhanced productivity, and consistent, reproducible results is paramount. While individual amino acids are the fundamental building blocks of proteins and essential components of all cell culture media, their inherent limitations in terms of solubility and stability can pose significant challenges.[1] L-glutamine, for instance, is notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells.[1] To overcome these limitations, the use of short peptides, particularly di- and tripeptides, has emerged as a scientifically robust strategy to improve the delivery of specific amino acids to cells in culture.[2]

This application note provides a comprehensive guide to the use of Glycylglycyl-L-valine (Gly-Gly-Val), a tripeptide composed of two glycine residues and one valine residue, in a variety of cell culture assays. We will delve into the scientific principles underpinning its use, provide detailed, validated protocols for its preparation and application, and discuss its potential in specialized areas such as prodrug development.

Glycylglycyl-L-valine serves as a stable and highly soluble source of L-valine, an essential amino acid crucial for cell growth and protein synthesis.[3] Upon uptake by cells, this tripeptide is intracellularly hydrolyzed by peptidases, releasing the constituent amino acids for cellular utilization. This controlled release mechanism can help maintain a more stable intracellular amino acid pool, thereby supporting robust cell proliferation and function.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Glycylglycyl-L-valine is critical for its effective use in cell culture.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇N₃O₄ | |

| Molecular Weight | 231.25 g/mol | |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in water | [4] |

| Storage (Lyophilized) | -20°C to -80°C | [4] |

| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | [4] |

Core Applications in Cell Culture

The primary applications of Glycylglycyl-L-valine in cell culture are centered around its ability to provide a stable and readily available source of L-valine and glycine.

Enhanced Nutrient Supplementation

As a stable source of L-valine, Gly-Gly-Val can be used to supplement basal media, particularly in high-density cultures or fed-batch processes where nutrient depletion can be a limiting factor. The slow, intracellular release of valine and glycine can contribute to a more balanced metabolic state and reduce the accumulation of potentially toxic byproducts.

Prodrug Development and Targeted Therapy

The Gly-Gly-Val sequence can be strategically employed as a cleavable linker in the design of prodrugs. A therapeutic agent can be conjugated to this tripeptide, rendering it inactive until it is internalized by target cells. Intracellular peptidases then cleave the linker, releasing the active drug at the site of action. This approach can enhance the therapeutic index of a drug by minimizing off-target effects. The cleavage of such peptide linkers is often mediated by lysosomal proteases like cathepsins.[5]

Experimental Protocols

The following protocols have been designed to provide a framework for the effective use of Glycylglycyl-L-valine in standard cell culture applications.

Protocol 1: Preparation of a Sterile Glycylglycyl-L-valine Stock Solution

Objective: To prepare a sterile, concentrated stock solution of Glycylglycyl-L-valine for addition to cell culture media.

Materials:

-

Glycylglycyl-L-valine powder

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Glycylglycyl-L-valine powder.

-

Dissolve the powder in a minimal amount of sterile water or PBS to create a concentrated stock solution (e.g., 100 mM).

-

Gently vortex or swirl the tube to ensure complete dissolution.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[4]

Note: The final concentration of the stock solution can be adjusted based on experimental needs. It is recommended to perform a solubility test with a small amount of the peptide in the chosen solvent before preparing a large batch.

Protocol 2: Supplementation of Cell Culture Media

Objective: To supplement cell culture media with Glycylglycyl-L-valine to provide a stable source of L-valine and glycine.

Materials:

-

Sterile Glycylglycyl-L-valine stock solution (from Protocol 1)

-

Complete cell culture medium (e.g., DMEM/F-12, RPMI-1640)

-

Cell line of interest (e.g., CHO, HEK293)

Procedure:

-

Thaw an aliquot of the sterile Glycylglycyl-L-valine stock solution at room temperature.

-

Determine the desired final concentration of Gly-Gly-Val in the cell culture medium. A typical starting range for di- and tripeptide supplementation is between 0.5 mM and 5 mM. Optimization for each cell line and application is recommended.

-

Aseptically add the appropriate volume of the stock solution to the complete cell culture medium. For example, to achieve a final concentration of 1 mM in 100 mL of medium using a 100 mM stock, add 1 mL of the stock solution.

-

Gently mix the supplemented medium by swirling.

-

Use the supplemented medium for routine cell culture, including seeding, passaging, and assays.

Workflow for Media Supplementation

Caption: Workflow for supplementing cell culture media with Glycylglycyl-L-valine.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To assess the effect of Glycylglycyl-L-valine supplementation on cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., HEK293, CHO)

-

Complete cell culture medium

-

Supplemented cell culture medium (from Protocol 2)

-

96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and recover for 24 hours.

-

Remove the seeding medium and replace it with fresh complete medium (control) or medium supplemented with a range of Gly-Gly-Val concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, perform a cell viability assay according to the manufacturer's instructions for the chosen reagent.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the control wells to determine the percentage of viable cells.

Expected Outcome: For non-toxic concentrations, supplementation with Glycylglycyl-L-valine is expected to support or enhance cell viability and proliferation, particularly in nutrient-limited conditions.

Advanced Application: Glycylglycyl-L-valine as a Prodrug Linker

The Gly-Gly-Val sequence is a substrate for various intracellular peptidases, making it an attractive candidate for use as a cleavable linker in prodrug design. The principle relies on the selective cleavage of the peptide bond within the target cell, leading to the release of the active therapeutic agent.

Conceptual Signaling Pathway for Prodrug Activation

Caption: Conceptual pathway for the intracellular activation of a prodrug utilizing a Gly-Gly-Val linker.

Conclusion

Glycylglycyl-L-valine is a valuable tool for researchers in cell culture and drug development. Its superior stability and solubility compared to free L-valine make it an excellent supplement for enhancing cell culture performance. Furthermore, its susceptibility to intracellular enzymatic cleavage opens up exciting possibilities for its use as a linker in targeted prodrug strategies. The protocols provided in this application note offer a solid foundation for integrating this versatile tripeptide into a wide range of cell-based assays. As with any new reagent, empirical optimization of working concentrations and incubation times is recommended to achieve the best results for your specific cell line and experimental goals.

References

-

R., F., & M.A., H. (2016). Amino acids in the cultivation of mammalian cells. PMC. Available at: [Link]

-

Human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition. (2016). PubMed Central. Available at: [Link]

-

A tetrapeptide, 'x' on complete hydrolysis produced Glycine (Gly), Alanine (Ala), Valine (Val), Leu. (2025). YouTube. Available at: [Link]

-

Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. (2012). PubMed Central. Available at: [Link]

-

Mass spectrometric determination of early and advanced glycation in biology. (2014). PubMed Central. Available at: [Link]

-

A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). PubMed Central. Available at: [Link]

-

Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. (2024). Springer Link. Available at: [Link]

-

Trabulo, S., et al. (2010). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals. Available at: [Link]

-

ResearchGate. How to prepare and store Amino acid stock solution? Available at: [Link]

-

Das, M., & Radhakrishnan, A. N. (1976). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of Biosciences. Available at: [Link]

-

Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides. (2007). ResearchGate. Available at: [Link]

-

Zand, M., et al. (2018). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. ResearchGate. Available at: [Link]

-

Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation. (2020). MDPI. Available at: [Link]

-

Usha, C., et al. (2019). Growth and combined experimental and quantum chemical study of glycyl-L-Valine crystal. Heliyon. Available at: [Link]

-

Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. (2022). MDPI. Available at: [Link]

-

Enzymatic cleavage of the epsilon-peptide bond in alpha- and epsilon-substituted glycyl- and phenylalanyl-lysine peptides. (1987). PubMed. Available at: [Link]

-

Kinetics of l-Valine Uptake in Suspension-Cultured Cells and Protoplast-Derived Cells of Tobacco: Comparison of Wild-Type and the Valr-2 Mutant. (1987). PubMed Central. Available at: [Link]

-

Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds. (2007). ResearchGate. Available at: [Link]

-

Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (2023). PubMed Central. Available at: [Link]

-

Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (2015). PubMed Central. Available at: [Link]

-

[The effect of nutrition on the metabolism of glycine]. (1978). PubMed. Available at: [Link]

-

Khan Academy. Peptide bonds: Formation and cleavage. Available at: [Link]

-

Optimising amino acid composition of CHO cell culture media for a fusion protein production. (2018). ResearchGate. Available at: [Link]

-

Is there Ham's F12 without L-Valine on the market? (2014). ResearchGate. Available at: [Link]

-

Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. (2014). PubMed Central. Available at: [Link]

Sources

- 1. atcc.org [atcc.org]

- 2. US20110262965A1 - Cell culture medium comprising small peptides - Google Patents [patents.google.com]

- 3. 98.5-101.0%, suitable for cell culture, non-animal source, meets EP, JP, USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

How to dissolve Glycylglycyl-L-valine for biological experiments

An Application Guide and Protocol for the Solubilization of Glycylglycyl-L-valine

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of the tripeptide Glycylglycyl-L-valine (GGV) for various biological experiments. The protocols herein are designed to ensure solution integrity, stability, and suitability for high-stakes applications, including cell culture and enzymatic assays.

Foundational Understanding: The Nature of Glycylglycyl-L-valine

Glycylglycyl-L-valine is a tripeptide composed of two glycine residues and one L-valine residue. Its structure dictates its behavior in solution. The presence of two flexible, hydrophilic glycine residues generally imparts good aqueous solubility, while the terminal amino and carboxyl groups provide pH-dependent charge. Understanding these fundamental properties is the cornerstone of developing a robust dissolution strategy. The peptide's simple, uncharged side chains mean that extreme measures are typically unnecessary for solubilization, making it a versatile reagent in many biological systems.

Table 1: Physicochemical Profile of Glycylglycyl-L-valine

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid | [1] |

| Abbreviation | Gly-Gly-Val (GGV) | [1] |

| CAS Number | 20274-89-9 | [1] |

| Molecular Formula | C₉H₁₇N₃O₄ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | Typically a white to off-white crystalline powder.[2][3] | |

| Predicted Solubility | Soluble in water. | [2] |

The Causality of Solvent Selection: Core Principles